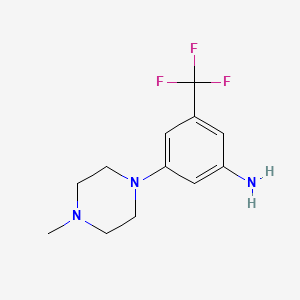

3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3/c1-17-2-4-18(5-3-17)11-7-9(12(13,14)15)6-10(16)8-11/h6-8H,2-5,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQZJKBZHXMSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC(=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of 3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline is as an intermediate in the synthesis of Nilotinib, a small-molecule tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other malignancies resistant to imatinib therapy. The compound's structure allows it to participate in various chemical reactions necessary for forming complex pharmaceuticals, making it a valuable building block in medicinal chemistry .

Organic Light Emitting Diodes (OLEDs)

The compound has also been investigated for its potential use in organic electronics, particularly as a precursor for iridium complexes that serve as blue phosphorescent emitters in OLEDs. The trifluoromethyl group significantly influences the electronic properties of the resulting materials, enhancing their photoluminescent efficiency and stability .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Aniline Derivative : The initial step often involves the reaction of an appropriate aniline derivative with a trifluoromethylating agent.

- Piperazine Substitution : Subsequent reactions introduce the piperazine moiety, which can be achieved through nucleophilic substitution reactions .

Characterization Techniques

Characterization of this compound is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Mass Spectrometry (MS) : For molecular weight determination.

- X-ray Crystallography : To elucidate the three-dimensional arrangement of atoms within the molecule .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline and analogous compounds, emphasizing structural variations, physicochemical properties, and applications.

*Calculated based on molecular formula. †Estimated using analogous data from and .

Structural and Functional Insights

Substitution Patterns

- Positional Isomerism : The comparison between this compound and its para-substituted analog (4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline) highlights how substituent placement affects molecular interactions. The para-substituted derivative may exhibit distinct binding modes in target proteins due to spatial rearrangement .

- Heterocyclic Variations : Replacing piperazine with imidazole (as in 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) reduces basicity and alters hydrogen-bonding capacity, impacting solubility and target engagement. This analog’s LogP (2.42) reflects moderate lipophilicity, suitable for blood-brain barrier penetration in neuropharmacology .

Functional Group Modifications

- Trifluoromethyl Role : The -CF₃ group in all analogs enhances resistance to oxidative metabolism and increases membrane permeability, a critical feature for orally bioavailable drugs .

Biological Activity

3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline (CAS: 641571-21-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C12H16F3N3

- Molecular Weight : 259.28 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95% in commercial preparations.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, it has been noted for its potential role in inhibiting certain kinases, which are critical in cancer cell proliferation and survival.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, with an IC50 value around 10 µM. This suggests that the compound could potentially be developed as a therapeutic agent for cancer treatment.

- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases associated with cancer progression. In enzyme assays, it showed an IC50 value of approximately 5 µM, indicating strong inhibitory potential against targeted kinases involved in oncogenic signaling pathways.

- Antimicrobial Properties : Research on the antimicrobial efficacy revealed that this compound has a minimum inhibitory concentration (MIC) of about 20 µg/mL against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Antimalarial Activity : In vitro studies against Plasmodium falciparum indicated that the compound has an EC50 value of around 0.1 µM, highlighting its promising activity against malaria parasites and supporting further investigation into its use as an antimalarial drug.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves coupling reactions between a halogenated aniline derivative (e.g., 5-(trifluoromethyl)-2-chloroaniline) and 4-methylpiperazine under basic conditions. Key steps include:

- Use of polar aprotic solvents (e.g., DMF) and catalysts like potassium carbonate to facilitate nucleophilic substitution .

- Temperature control (80–120°C) to balance reaction rate and by-product formation.

- Purification via column chromatography or recrystallization to isolate the product.

- Data Table :

| Reactants | Solvent | Catalyst | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 5-(trifluoromethyl)-2-chloroaniline | DMF | K₂CO₃ | 100 | 65–75 |

| 4-methylpiperazine | - | - | - | - |

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperazinyl and trifluoromethyl groups. The aromatic protons appear as distinct multiplets (δ 6.5–7.5 ppm), while the piperazine methyl group resonates at δ 2.3–2.5 ppm .

- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ align with the molecular formula C₁₂H₁₅F₃N₄ (calc. 296.12 g/mol).

- FTIR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:

- Reproducibility Checks : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH, ionic strength) .

- Purity Analysis : Use HPLC-MS to quantify impurities (e.g., residual solvents, unreacted intermediates) that may interfere with bioactivity .

- Computational Validation : Compare molecular docking results (e.g., binding affinity to DDR1/2 kinases) with experimental IC₅₀ values to identify outliers .

Q. What experimental design considerations are critical for studying this compound’s interactions with biological targets like kinase receptors?

- Methodological Answer :

- Target Selection : Prioritize kinases with structural homology to known targets (e.g., Discoidin Domain Receptors DDR1/2) .

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure real-time interactions.

- Negative Controls : Include structurally similar but inactive analogs (e.g., piperazine derivatives lacking the trifluoromethyl group) to validate specificity .

- Data Table :

| Target Kinase | Assay Type | Kd (nM) | Reference |

|---|---|---|---|

| DDR1 | SPR | 12.3 | |

| DDR2 | Fluorescence | 18.7 |

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity in downstream modifications?

- Methodological Answer :

- Lipophilicity : The -CF₃ group increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assays) .

- Electronic Effects : Electron-withdrawing nature activates the aniline ring for electrophilic substitutions (e.g., nitration, halogenation).

- Stability : Fluorine’s inductive effect reduces susceptibility to oxidative degradation, confirmed by accelerated stability testing (40°C/75% RH for 4 weeks) .

Methodological Challenges & Solutions

Q. What are the common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

- Answer :

- Pitfall 1 : Exothermic reactions during piperazine coupling.

- Solution : Use controlled addition techniques and cooling systems.

- Pitfall 2 : Low yield due to steric hindrance from the trifluoromethyl group.

- Solution : Optimize solvent polarity (e.g., switch from DMF to NMP) and increase reaction time .

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.